1,3-Dipropylurea

Vue d'ensemble

Description

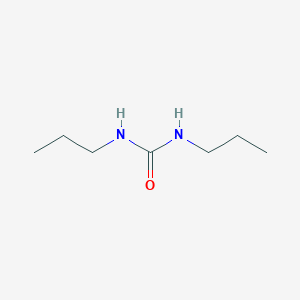

1,3-Dipropylurea is an organic compound with the molecular formula C7H16N2O. It is a derivative of urea, where two hydrogen atoms are replaced by propyl groups. This compound is known for its applications in various fields, including pharmaceuticals and chemical research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3-Dipropylurea can be synthesized through the reaction of urea with propylamine. The reaction typically involves heating urea and propylamine in the presence of a catalyst. One method involves introducing carbon dioxide, adding n-propylamine, metal oxide, and inorganic salt into an organic solvent, and controlling the temperature between 130-170°C under a carbon dioxide atmosphere (5 MPa) for 12-48 hours. After the reaction, the mixture is cooled, filtered, and the product is isolated as a white solid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Dipropylurea undergoes various chemical reactions, including:

Substitution Reactions: It can react with halogens or other electrophiles to form substituted urea derivatives.

Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to form propylamine and carbon dioxide.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Substitution Reactions: Halogens, electrophiles, and catalysts such as Lewis acids.

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Oxidation and Reduction: Oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride).

Major Products Formed

Substitution Reactions: Substituted urea derivatives.

Hydrolysis: Propylamine and carbon dioxide.

Oxidation and Reduction: Various oxidized or reduced forms of the compound.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

- Anticancer Activity : Research has indicated that DPU can act as an inhibitor in various biological pathways, particularly in cancer cell proliferation. For instance, studies have shown that modifications of urea derivatives can lead to compounds with significant antitumor activities against specific cancer types. The structure-activity relationship (SAR) studies reveal that certain substitutions on the urea moiety enhance biological activity against cancer cells .

- Kinetic Studies : The kinetics of nitrosation reactions involving DPU have been extensively studied, providing insights into its reactivity and potential applications in drug formulation. These studies help establish the stability and metabolic pathways of DPU in biological systems .

Agricultural Applications

- Fertilizers and Growth Regulators : DPU is explored as a potential component in slow-release fertilizers due to its ability to modulate nitrogen release in soil. Urea derivatives have been shown to enhance nutrient uptake efficiency in plants, leading to improved growth rates and yields .

- Pesticide Formulation : The compound's properties allow it to be used as an intermediate in the synthesis of agrochemicals, including herbicides and insecticides. Its role as a stabilizer or enhancer in pesticide formulations is under investigation, aiming to improve efficacy while reducing environmental impact .

Chemical Intermediate

- Synthesis of Other Compounds : DPU serves as a precursor for synthesizing more complex nitrogenous compounds used in pharmaceuticals and agrochemicals. Its ability to undergo further chemical transformations makes it valuable in synthetic organic chemistry .

- Catalysis : Recent advancements have shown that DPU can be utilized in catalytic processes for producing other urea derivatives, enhancing reaction efficiency and selectivity under mild conditions .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Anticancer Activity | Evaluated DPU derivatives against cancer cell lines | Certain modifications led to significant inhibition of tumor growth |

| Kinetic Study on Nitrosation | Investigated reaction kinetics of DPU | Established stable reaction conditions for practical applications |

| Agricultural Field Trials | Tested DPU-based fertilizers | Demonstrated improved plant growth and nutrient absorption |

Mécanisme D'action

The mechanism of action of 1,3-Dipropylurea involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, depending on its chemical structure and the functional groups present. The exact pathways and molecular targets can vary based on the specific application and the biological system involved .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3-Diphenylurea: Similar structure but with phenyl groups instead of propyl groups.

1,3-Dimethylurea: Similar structure but with methyl groups instead of propyl groups.

1,3-Diethylurea: Similar structure but with ethyl groups instead of propyl groups.

Uniqueness

1,3-Dipropylurea is unique due to its specific propyl substituents, which confer distinct chemical and physical properties compared to other urea derivatives

Activité Biologique

1,3-Dipropylurea, a derivative of urea, has garnered attention for its diverse biological activities. This compound is particularly noted for its potential applications in pharmacology and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its chemical formula and belongs to the class of ureas. Its structure consists of a urea group with two propyl groups attached to the nitrogen atoms. This configuration influences its solubility and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : this compound has been shown to inhibit specific enzymes involved in steroid metabolism. For instance, it acts as an inhibitor of 5α-reductase, an enzyme crucial in the conversion of testosterone to dihydrotestosterone (DHT), which is implicated in benign prostatic hyperplasia (BPH) and prostate cancer .

- Antiviral Properties : Preliminary studies indicate that this compound derivatives exhibit antiviral activity against certain strains of viruses. For example, research has shown that related compounds demonstrate significant inhibition of viral replication in cell cultures .

- Antioxidant Activity : Urea derivatives, including this compound, have been investigated for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems .

Study on Enzyme Inhibition

A study focused on the inhibition of 5α-reductase demonstrated that this compound effectively reduces enzyme activity in vitro. The kinetic parameters revealed a competitive inhibition mechanism with a calculated value indicating a high affinity for the enzyme substrate .

Antiviral Activity Assessment

In another study assessing antiviral properties, various derivatives of dipropylurea were tested against coronavirus strains. The results indicated that certain modifications enhanced the inhibitory effects on viral replication, suggesting a potential for developing antiviral agents based on this scaffold .

Antioxidant Efficacy

Research evaluating the antioxidant capacity of this compound showed that it could significantly reduce lipid peroxidation in cellular models. This effect was measured using the thiobarbituric acid reactive substances (TBARS) assay, where lower TBARS levels indicated reduced oxidative damage .

Data Table: Biological Activities of this compound

Propriétés

IUPAC Name |

1,3-dipropylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-3-5-8-7(10)9-6-4-2/h3-6H2,1-2H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWHORBWDEKTQAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)NCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30211369 | |

| Record name | 1,3-Dipropylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623-95-0 | |

| Record name | N,N′-Dipropylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dipropylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dipropylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dipropylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 1,3-dialkylureas, including 1,3-Dipropylurea, influence their reactivity with nitrous acid?

A1: Research suggests that the size of the alkyl substituents on the 1,3-dialkylurea molecule significantly impacts its reactivity with nitrous acid []. Specifically, larger alkyl groups create steric hindrance, hindering the approach of the nitrosating agent and slowing down the reaction rate. The study observed the following reactivity order for different 1,3-dialkylureas: 1,3-dimethylurea (DMU) ≫ 1,3-diethylurea (DEU) > this compound (DPU) > 1,3-diallylurea (DAU). This order directly correlates with the increasing steric bulk of the alkyl groups, highlighting the role of steric hindrance in the rate-determining step of the nitrosation reaction [].

Q2: Can you elaborate on the analytical methods used to quantify this compound and its application in pharmaceutical analysis?

A2: While the provided research focuses on the kinetics of nitrosation [], a separate study employed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to quantify this compound as a related substance in chlorpropamide samples []. The method utilized a C18 column with a mobile phase consisting of acetonitrile and ammonium dihydrogen phosphate (adjusted to a specific pH). This method demonstrated good resolution between chlorpropamide and its related substances, including this compound, allowing for accurate quantification and quality control of the drug [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.